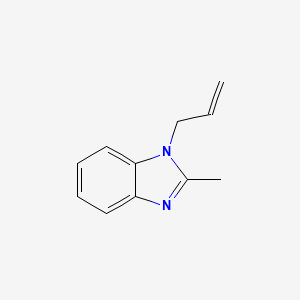![molecular formula C36H29N5S B14173705 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- is a complex organic compound that features a unique structure combining imidazole, biphenyl, and benzothiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- typically involves multi-step organic reactions. One common method involves the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol, which is then reacted with aniline derivatives to form the target compound . The reaction conditions often include the use of organic solvents such as methanol, ethanol, and chloroform, and may require catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism by which 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-tris((1H-imidazol-1-yl)methyl)benzene: This compound also contains imidazole groups and is used in similar applications.
5-(1H-imidazol-1-yl)-1,3-benzenedicarboxylic acid: Another imidazole-containing compound with applications in organic synthesis and materials science.
Uniqueness
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- is unique due to its combination of imidazole, biphenyl, and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C36H29N5S |
|---|---|
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
2-[[5-[[4-(1,3-benzothiazol-2-yl)-3-phenylanilino]methyl]imidazol-1-yl]methyl]-5-phenylaniline |
InChI |
InChI=1S/C36H29N5S/c37-33-19-27(25-9-3-1-4-10-25)15-16-28(33)23-41-24-38-21-30(41)22-39-29-17-18-31(32(20-29)26-11-5-2-6-12-26)36-40-34-13-7-8-14-35(34)42-36/h1-21,24,39H,22-23,37H2 |
InChI-Schlüssel |
ZGQKLJKGCUQYOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CN3C=NC=C3CNC4=CC(=C(C=C4)C5=NC6=CC=CC=C6S5)C7=CC=CC=C7)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)


![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)





![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)

![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)
